molecular formula C10H11ClF5NO B2865182 (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470279-95-7

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

Katalognummer B2865182
CAS-Nummer: 2470279-95-7
Molekulargewicht: 291.65
InChI-Schlüssel: RTXMTWLSRZEJQH-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic molecule. It contains several functional groups, including an aliphatic primary amine, an aromatic ether, and multiple fluorine atoms .


Molecular Structure Analysis

The molecule has a chiral center at the carbon atom bearing the amine and trifluoromethyl groups, which gives it its (1S) configuration . The molecule also contains an aromatic ring with a fluoroethoxy substituent .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in carbon-carbon coupling and carbon-heterocoupling reactions. Its unique structure and reactivity make it suitable for creating complex molecular architectures often required in pharmaceuticals and agrochemicals .

Boron Neutron Capture Therapy (BNCT)

As a boric acid derivative, EN300-27103582 has potential applications in BNCT, a binary cancer treatment method that targets tumors at the cellular level. The compound could be used to deliver boron to malignant cells, which are then irradiated with neutrons to produce cytotoxic particles .

Drug Delivery Systems

The compound’s structure allows for the development of feedback control drug transport polymers. These polymers can be engineered to release therapeutic agents in response to specific physiological triggers, enhancing the efficacy and safety of treatments .

Suzuki Coupling Reactions

EN300-27103582 can act as a nucleophile in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This application is significant in the synthesis of various organic compounds, including those used in OLEDs and pharmaceuticals .

Fluorine-Containing Pharmaceuticals

The presence of fluorine atoms in the compound enhances its biological activity, stability, and drug resistance. This makes EN300-27103582 a candidate for the development of new fluorine-containing drugs, which are increasingly prevalent in modern medicinal chemistry .

Anesthetic Properties

The compound has been studied for its potential use as an amide local anesthetic. Its application in clinical cancer surgery could offer benefits in terms of treatment and post-operative recovery .

Molecular Electrostatic Potential Analysis

Density Functional Theory (DFT) studies on EN300-27103582 can reveal insights into its molecular electrostatic potential, aiding in the understanding of its reactivity and interactions with other molecules. This is crucial for designing molecules with desired properties .

Frontier Molecular Orbitals Study

DFT is also used to study the frontier molecular orbitals of EN300-27103582. This analysis helps predict the compound’s behavior in chemical reactions and its potential as a catalyst or a reactant in various organic transformations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMTWLSRZEJQH-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.